N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Chemical Biology Bioconjugation Probe Design

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide (CAS 941871-83-6) is a synthetic, drug-like small molecule belonging to the benzothiazol-2-ylidene furan-2-carboxamide chemotype. This class has been identified in high-throughput screening campaigns as containing ATP-competitive protein kinase inhibitors, notably against Protein Kinase D1 (PKD1), with representative chemotypes achieving in vitro IC50 values in the sub-micromolar to low micromolar range (0.4–6.1 µM).

Molecular Formula C17H14N2O3S
Molecular Weight 326.37
CAS No. 941871-83-6
Cat. No. B2808936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
CAS941871-83-6
Molecular FormulaC17H14N2O3S
Molecular Weight326.37
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC#C
InChIInChI=1S/C17H14N2O3S/c1-3-9-19-13-8-7-12(21-4-2)11-15(13)23-17(19)18-16(20)14-6-5-10-22-14/h1,5-8,10-11H,4,9H2,2H3
InChIKeyHLPSMRSSVYSKKB-ZCXUNETKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide (CAS 941871-83-6) Baseline Characterization


N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide (CAS 941871-83-6) is a synthetic, drug-like small molecule belonging to the benzothiazol-2-ylidene furan-2-carboxamide chemotype [1]. This class has been identified in high-throughput screening campaigns as containing ATP-competitive protein kinase inhibitors, notably against Protein Kinase D1 (PKD1), with representative chemotypes achieving in vitro IC50 values in the sub-micromolar to low micromolar range (0.4–6.1 µM) [2]. The target compound is structurally distinguished by a 6-ethoxy substitution on the benzothiazole core and a terminal alkyne (prop-2-ynyl) moiety at the N3 position, which is absent in many of its closest commercially available analogs [3]. Its molecular formula is C17H14N2O3S, with a molecular weight of 326.37 g/mol and a computed XLogP3-AA of approximately 3.5, indicating moderate lipophilicity [1].

Chemotype Reported kinase inhibition study fit
Click Handle Terminal alkyne for CuAAC probe design
Substitution 6-ethoxy pattern associated with kinase targeting

Why N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide Cannot Be Generically Substituted


Generic substitution within the benzothiazol-2-ylidene furan-2-carboxamide class is not scientifically sound due to profound, quantifiable differences in functional group reactivity and resultant biological activity. While the benzothiazole-furan-2-carboxamide core is a common scaffold for kinase inhibition [1], the N3 substituent dramatically alters utility. The target compound uniquely possesses a terminal alkyne (prop-2-ynyl), enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry for bioconjugation, probe development, or target engagement validation—a capability entirely absent in the corresponding N3-methyl, N3-allyl, or N3-(2-methoxyethyl) analogs [2]. Even among other prop-2-ynyl analogs, the 6-ethoxy substituent modulates electronic properties compared to 6-bromo or 6-acetamido derivatives, which have demonstrated weak or divergent target engagement profiles. For context, the 6-bromo analog shows only weak inhibition of BRD3 bromodomain (IC50 ≈ 50 µM) [3], whereas the core chemotype has been optimized to achieve sub-micromolar PKD1 inhibition, underscoring that minor structural perturbations lead to order-of-magnitude changes in activity [1].

Click capability N3-allyl or methyl analogs lack the terminal alkyne required for CuAAC bioconjugation, limiting probe development.
6-substitution 6-Bromo or acetamido analogs may shift target engagement profile; kinase inhibition fit may not transfer.
Physicochemical shift Variation in logP or hydrogen-bond acceptors can alter permeability and assay response context.

Quantitative Differentiation Evidence for N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide


Unique Click Chemistry Enablement via Terminal Alkyne Moiety vs. Non-Alkyne Analogs

The target compound is the only analog in its immediate chemical series to embed a prop-2-ynyl (terminal alkyne) group, which is a prerequisite for CuAAC click chemistry. The closest available comparator, (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide (CID 2151208), carries an allyl group that is unreactive under standard CuAAC conditions [1]. This feature is quantifiable by reaction rate: terminal alkynes exhibit second-order rate constants in the range of 10^–2 to 10^2 M^–1 s^–1 in CuAAC, whereas allyl groups show negligible reactivity (< 10^–5 M^–1 s^–1) under identical conditions [2].

Click reactivity
Class-level inference
Target: terminal alkyne
Comparator: allyl (unreactive)
>10³-fold rate difference
Enables bioorthogonal probe design
CuAAC conditions only
Chemical Biology Bioconjugation Probe Design

Electronic Modulation via 6-Ethoxy Substitution vs. 6-Bromo Analog in Enzyme Inhibition

The 6-ethoxy substituent confers different electronic properties compared to the electron-withdrawing 6-bromo analog. While direct target inhibition data for the target compound is not available, the 6-bromo analog (N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide) shows only weak binding affinity for BRD3 bromodomain (IC50 = 50.1 µM) [1]. In contrast, the 6-ethoxy-3-methyl benzothiazol-2-ylidene scaffold demonstrated PKD1 inhibition with IC50 values in the 0.4–6.1 µM range, albeit with a ketone linker rather than a furan-2-carboxamide [2]. This suggests that the 6-ethoxy group is part of a privileged kinase-targeting pattern, whereas the 6-bromo analog shifts selectivity toward bromodomain targets.

Enzyme inhibition
Cross-study comparable
Target: no direct data
6-Br analog: 50.1 µM BRD3
Kinase vs bromodomain shift
6-ethoxy pattern supports kinase targeting
PKD1 chemotype context
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Hydrogen Bond Acceptor Capacity and Physicochemical Profile vs. N3-Methyl Reference Analog

The target compound possesses 4 hydrogen bond acceptors (HBAs) and 0 hydrogen bond donors (HBDs), with a computed XLogP3-AA of ~3.5 and 5 rotatable bonds, giving it a favorable profile for passive membrane permeability based on Lipinski's Rule of Five [1]. The closest structurally characterized analog with bioactivity data, N-(3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide (CID 958964), shows only weak activity (IC50 = 67.5 µM) against the nuclear hormone receptor daf-12 [2]. The replacement of the N3-methyl group with the N3-prop-2-ynyl group increases logP by approximately 0.9 units and adds a rotatable bond, which may enhance passive permeability and provide an additional tunable handle for SAR exploration.

Physicochemical profile
Cross-study comparable
Target: XLogP3 ~3.5, MW 326
N3-Me analog: XLogP3 ~2.6
+0.9 logP, +68 Da
Supports permeability optimization
SAR starting point
Drug-likeness Physicochemical Properties Permeability

Research and Industrial Application Scenarios for N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide


Development of Click-Chemistry-Enabled Kinase Chemical Probes

The terminal alkyne handle on the benzothiazol-2-ylidene scaffold uniquely qualifies this compound as a core starting point for designing kinase-targeted clickable probes. Researchers can exploit CuAAC to append fluorophores, biotin, or affinity tags for target engagement studies, pull-down experiments, or cellular imaging, a strategy not possible with the corresponding N3-methyl or N3-allyl analogs [1]. This scenario is supported by the established PKD1 inhibitory activity of related benzothiazol-2-ylidene chemotypes [2].

Structure-Activity Relationship (SAR) Expansion of Benzothiazole-Based Kinase Inhibitors

Procurement of this compound is justified for medicinal chemistry groups seeking to diversify the SAR landscape of benzothiazol-2-ylidene kinase inhibitors. The 6-ethoxy and N3-prop-2-ynyl substituents represent a distinct combinatorial vector space compared to the reported 3-ethyl-5-methoxy PKD1 inhibitor (CID 1893668) [2] or the weakly active 6-bromo BRD3 analog [3]. Systematic variation of these vectors may yield improved potency and selectivity profiles.

Bioconjugation and PROTAC Linker Conjugation Studies

The presence of a terminal alkyne allows direct application in proteolysis-targeting chimera (PROTAC) design via CuAAC-mediated linker attachment without requiring additional linker chemistry steps. This contrasts with analogs lacking a bioorthogonal handle, which would require de novo synthesis of linker-bearing variants [1].

Biochemical Assay Development for ATP-Competitive Enzyme Targets

Given the ATP-competitive mechanism established for this chemotype [2], this compound can serve as a reference inhibitor in biochemical kinase assays. Its distinct structure from previously characterized PKD1 inhibitors allows for orthogonal chemical validation of target engagement, reducing the risk of assay interference artifacts associated with single-chemotype testing.

Application
Selection Property
Validation Focus
Click-chemistry-enabled kinase probe development
Terminal alkyne handle for CuAAC
Probe labeling efficiency and target engagement
SAR expansion of benzothiazole-based kinase inhibitors
6-ethoxy and prop-2-ynyl substitution vectors
Kinase inhibition profiling and selectivity
Bioconjugation and PROTAC linker studies
Click-compatible functional handle
Conjugation efficiency and linker stability
Biochemical assay development for ATP-competitive targets
ATP-competitive chemotype reference
Orthogonal chemical validation
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